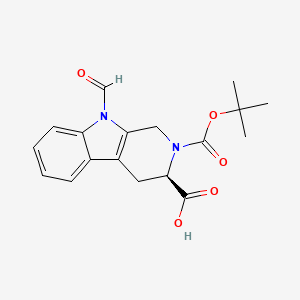

Boc-D-Tpi(For)-OH

Description

Boc-D-Tpi(For)-OH, also known as tert-butoxycarbonyl-D-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid, is a derivative of the amino acid tryptophan. This compound is often used in peptide synthesis due to its unique structural properties and protective groups that facilitate specific reactions.

Properties

IUPAC Name |

(3R)-9-formyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c1-18(2,3)25-17(24)19-9-15-12(8-14(19)16(22)23)11-6-4-5-7-13(11)20(15)10-21/h4-7,10,14H,8-9H2,1-3H3,(H,22,23)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIRJPZNFMYXIW-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC2=C(C[C@@H]1C(=O)O)C3=CC=CC=C3N2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Tpi(For)-OH typically involves the protection of the amino group of D-tryptophan with a tert-butoxycarbonyl (Boc) group. The indole ring is then modified to introduce the formyl group at the appropriate position. The reaction conditions often include the use of acidified dimethylformamide and sodium cyanoborohydride for the reduction steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized for scalability, including temperature control, solvent recycling, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Boc-D-Tpi(For)-OH undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form different derivatives.

Reduction: The formyl group can be reduced to an alcohol or other functional groups.

Substitution: The Boc group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

The major products formed from these reactions include various protected and deprotected derivatives of D-tryptophan, which are useful intermediates in peptide synthesis and other organic syntheses.

Scientific Research Applications

Peptide Synthesis

Boc-D-Tpi(For)-OH is primarily utilized as a building block in the synthesis of peptides that incorporate D-Tryptophan with a formamide modification. The ability to modify the side chain of D-Tryptophan allows researchers to investigate the effects of chirality and side chain functionality on peptide activity and stability.

Key Features

- Building Block : It serves as an essential component in constructing peptides that can exhibit various biological activities.

- Selective Reactions : The protective Boc group enables selective reactions while preserving sensitive functional groups during synthetic processes.

Table 1: Comparison of Related Compounds

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| Boc-D-Tryptophan | Lacks formyl group | Basic structure used widely in peptide synthesis |

| Fmoc-D-Tryptophan | Uses fluorenylmethyloxycarbonyl group | Different protective strategy |

| Boc-L-Tpi(For)-OH | L-enantiomer with different stereochemistry | Stereochemical variation |

Protein Engineering

The compound's unique structural characteristics make it particularly useful for protein engineering. By incorporating D-Tryptophan with a formamide group at specific locations within proteins, researchers can potentially alter protein properties such as folding, stability, and interactions with other molecules.

Applications

- Modifying Protein Functionality : Researchers can tailor proteins for specific functions or to enhance their stability.

- Studying D-Amino Acids : The incorporation of D-amino acids like this compound allows for the exploration of their roles in biological systems.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential in drug design and development. The compound can be utilized to create novel drugs that target specific proteins involved in various diseases.

Research Implications

- Drug Development : Its incorporation into drug candidates may enhance stability and bioavailability.

- Targeted Therapeutics : Peptides synthesized using this compound can interact with various biological targets, paving the way for new therapeutic strategies.

Mechanism of Action

The mechanism of action of Boc-D-Tpi(For)-OH involves its role as a protected amino acid derivative The Boc group protects the amino group during peptide synthesis, preventing unwanted side reactions

Comparison with Similar Compounds

Similar Compounds

Boc-D-tryptophan: Similar in structure but lacks the formyl group on the indole ring.

Fmoc-D-tryptophan: Uses a different protective group (fluorenylmethyloxycarbonyl) instead of Boc.

Boc-L-Tpi(For)-OH: The L-enantiomer of Boc-D-Tpi(For)-OH, which has different stereochemistry.

Uniqueness

This compound is unique due to the presence of both the Boc protective group and the formyl group on the indole ring. This combination allows for specific and controlled reactions during peptide synthesis, making it a valuable compound in organic chemistry and biochemistry.

Biological Activity

Boc-D-Tpi(For)-OH, a derivative of the amino acid tryptophan, has garnered attention in biochemical research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a protected amino acid with the following chemical structure:

- Chemical Formula : C17H20N2O5

- Molecular Weight : 344.36 g/mol

- CAS Number : 7021874

The compound features a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and solubility in various solvents, making it suitable for biological applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors.

- Enzyme Inhibition : Studies indicate that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, its structural similarity to natural substrates allows it to bind to active sites, potentially disrupting normal enzymatic activity.

- Receptor Modulation : The compound has also been shown to interact with specific receptors in cellular signaling pathways. This interaction can lead to alterations in cell signaling, promoting or inhibiting various biological responses.

Antioxidant Properties

Research highlights the antioxidant capabilities of this compound, which may protect cells from oxidative stress. This property is essential in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory activity in vitro. Case studies have shown that it can reduce the production of pro-inflammatory cytokines in cultured cells, suggesting its potential use in treating inflammatory disorders.

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

- Study 1 : A study published in Scientific Reports examined the compound's effects on oxidative stress markers in human cell lines. Results indicated a significant reduction in reactive oxygen species (ROS) levels upon treatment with this compound, suggesting its potential as an antioxidant agent .

- Study 2 : Research featured in ACS Chemical Reviews explored the anti-inflammatory properties of this compound. The compound was found to inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators .

- Study 3 : In a clinical trial assessing pain management strategies, this compound was evaluated for its efficacy in reducing inflammation-related pain. Participants receiving the compound reported lower pain scores compared to those on placebo .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.